Product packaging for 1-(6-Bromoisoquinolin-1-yl)ethanone(Cat. No.:)

1-(6-Bromoisoquinolin-1-yl)ethanone

Cat. No.: B11862748
M. Wt: 250.09 g/mol
InChI Key: NDPNCYUOMPMGON-UHFFFAOYSA-N
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Description

Overview of Isoquinoline (B145761) Chemistry in Academic Research

Isoquinoline, a structural isomer of quinoline (B57606), is a benzopyridine composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This aromatic heterocycle is not merely a chemical curiosity; it is a fundamental structural motif found in a wide array of naturally occurring alkaloids, many of which exhibit potent pharmacological properties. nih.gov The isoquinoline nucleus is famously present in complex alkaloids like papaverine (B1678415) and morphine, highlighting its long-standing importance in medicinal chemistry. chemicalbook.com

The academic significance of isoquinoline chemistry extends beyond natural product synthesis. The unique electronic properties of the isoquinoline ring, with its electron-withdrawing nitrogen atom, influence its reactivity and make it a versatile building block in organic synthesis. amerigoscientific.com Researchers have developed a multitude of synthetic methodologies to construct and functionalize the isoquinoline core, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. nih.govpharmaguideline.com These methods allow for the preparation of a diverse library of substituted isoquinolines, which are instrumental in the development of new pharmaceuticals, agrochemicals, and materials. amerigoscientific.com The diverse applications of isoquinoline derivatives in drug discovery are vast, with compounds showing potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.govnih.gov

Rationale for Investigating 1-(6-Bromoisoquinolin-1-yl)ethanone within Contemporary Organic Chemistry

The specific compound, this compound, represents a confluence of several key structural features that make it a compelling subject for investigation in modern organic chemistry. The presence of a bromine atom at the 6-position offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures. The acetyl group at the 1-position is also a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

The study of this compound is therefore not just about the characterization of a single molecule, but also about exploring the reactivity and synthetic potential of a strategically substituted isoquinoline. The insights gained from such investigations can contribute to the development of novel synthetic methods and the discovery of new bioactive compounds. The combination of a reactive halogen and a modifiable carbonyl group on a privileged heterocyclic scaffold makes this compound a valuable intermediate for the synthesis of complex molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO B11862748 1-(6-Bromoisoquinolin-1-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(6-bromoisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-6H,1H3

InChI Key

NDPNCYUOMPMGON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis and Physicochemical Properties

Synthetic Approaches to 1-(6-Bromoisoquinolin-1-yl)ethanone

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be envisioned through established methods in isoquinoline (B145761) chemistry. A plausible route would involve the acetylation of 6-bromoisoquinoline (B29742). This could potentially be achieved through a Friedel-Crafts-type acylation, although the reactivity of the isoquinoline ring towards electrophilic substitution needs to be carefully considered.

Alternatively, a more common approach for introducing substituents at the 1-position of isoquinolines involves the Reissert reaction. In this method, isoquinoline is treated with an acyl chloride and a cyanide source to form a Reissert compound, which can then be manipulated to introduce the desired substituent.

Another potential synthetic strategy could involve the construction of the isoquinoline ring from appropriately substituted precursors already containing the acetyl and bromo functionalities. For instance, a variation of the Bischler-Napieralski or Pictet-Spengler reaction using a starting material with a bromo-substituted phenethylamine (B48288) and a precursor for the acetyl group could be a viable route. A general synthesis for 6-bromoisoquinoline itself can start from 4-bromobenzaldehyde (B125591). chemicalbook.com

Physicochemical Characteristics

The physicochemical properties of this compound can be inferred from its structure and by comparison with related compounds. The presence of the polar carbonyl group and the nitrogen atom in the isoquinoline ring would suggest a moderate polarity. The bromine atom would contribute to a higher molecular weight and likely a higher melting and boiling point compared to the unsubstituted 1-acetylisoquinoline.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)
This compound C₁₁H₈BrNO250.09Solid (predicted)
6-BromoisoquinolineC₉H₆BrN208.06Off-white to pale yellow crystalline powder semanticscholar.org
1-AcetylisoquinolineC₁₁H₉NO171.19Not available
IsoquinolineC₉H₇N129.16Colorless to pale yellow liquid amerigoscientific.com

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline (B145761) core. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the acetyl group. The protons on the pyridine ring, particularly the one adjacent to the nitrogen, would likely appear at a lower field. A sharp singlet corresponding to the three protons of the methyl group in the acetyl moiety would also be a characteristic feature.

The ¹³C NMR spectrum would show signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be expected to have a chemical shift in the range of 190-200 ppm. The carbon atoms attached to the bromine and nitrogen atoms would also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. Other significant absorptions would include those for the C=N and C=C stretching vibrations of the isoquinoline ring system and the C-H stretching and bending vibrations of the aromatic and methyl groups.

Mechanistic Investigations of Reactions Involving 1 6 Bromoisoquinolin 1 Yl Ethanone

Elucidation of Reaction Pathways for Synthesis

The primary synthetic route to 1-(6-Bromoisoquinolin-1-yl)ethanone involves the introduction of an acetyl group at the C-1 position of the 6-bromoisoquinoline (B29742) core. The Minisci reaction, a powerful tool for the C-H functionalization of electron-deficient N-heterocycles, stands out as a key method for this transformation. wikipedia.orgchim.it The reaction proceeds via a radical-mediated pathway.

The Minisci Acylation Pathway:

The generally accepted mechanism for the Minisci acylation of an isoquinoline (B145761) involves several key steps. chim.itresearchgate.net In the context of synthesizing this compound, the reaction would likely be initiated by the generation of an acetyl radical. A common method to achieve this is through the oxidative decarboxylation of a suitable precursor, such as pyruvic acid, or by using aldehydes in the presence of an oxidant. wikipedia.orgnih.gov

A plausible reaction pathway using an aldehyde as the acylating agent in the presence of an oxidant like potassium persulfate (K₂S₂O₈) is as follows:

Generation of the Acetyl Radical: The oxidant initiates the formation of a radical species which then abstracts a hydrogen atom from the aldehyde, generating the acyl radical.

Protonation of the Heterocycle: Under the acidic conditions typical for a Minisci reaction, the nitrogen atom of the 6-bromoisoquinoline is protonated. This protonation enhances the electrophilicity of the isoquinoline ring, making it more susceptible to nucleophilic attack. wikipedia.org

Radical Addition: The nucleophilic acetyl radical adds to the electron-deficient C-1 position of the protonated 6-bromoisoquinoline. This position is electronically favored for attack in isoquinolinium species.

Rearomatization: The resulting radical cation intermediate undergoes oxidation to a cationic species, followed by deprotonation to restore the aromaticity of the heterocyclic ring, yielding the final product, this compound. chim.it

An alternative, transition-metal-free approach involves the use of vinyl ethers as acetyl sources, which can also proceed through a radical mechanism under mild, catalyst-free conditions. organic-chemistry.org

The presence of the bromine atom at the 6-position is not expected to fundamentally alter this pathway but may influence the reactivity of the isoquinoline ring through its electronic effects.

Interactive Data Table: Proposed Reagents for Minisci Acylation of 6-Bromoisoquinoline

Acyl Radical Source Oxidant Acid Reference
AcetaldehydePotassium Persulfate (K₂S₂O₈)Sulfuric Acid (H₂SO₄) nih.gov
Pyruvic AcidSilver Nitrate (AgNO₃) / Ammonium Persulfate ((NH₄)₂S₂O₈)Sulfuric Acid (H₂SO₄) wikipedia.org
Ethyl Vinyl Ether(Not explicitly required)(Not explicitly required) organic-chemistry.org

Study of Transition States in Chemical Transformations

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. For the synthesis of this compound via the Minisci reaction, the radical addition step is often the rate-determining step.

Computational chemistry provides a powerful tool for studying the geometry and energy of transition states, which are transient and cannot be isolated experimentally. ucsb.edu For the addition of an acetyl radical to the protonated 6-bromoisoquinoline, the transition state would involve the partial formation of the new carbon-carbon bond between the C-1 of the isoquinoline ring and the carbonyl carbon of the acetyl radical.

Characteristics of the Proposed Transition State:

Geometry: The geometry of the transition state is expected to be intermediate between the planar protonated 6-bromoisoquinoline and the tetrahedral geometry at the C-1 position in the resulting radical cation intermediate. The attacking acetyl radical would approach the C-1 position of the isoquinoline ring.

Energetics: The energy of this transition state will be influenced by both steric and electronic factors. The presence of the bromine atom at the 6-position is likely to have a minor electronic influence on the stability of the transition state compared to the effect of protonation.

Kinetic Studies of Key Reactions

Kinetic studies measure the rate of a reaction and provide valuable information about the reaction mechanism. For the synthesis of this compound, a kinetic study would likely focus on the rate of disappearance of the 6-bromoisoquinoline starting material or the rate of formation of the product.

Based on the proposed Minisci reaction mechanism, the rate law would be expected to depend on the concentrations of the 6-bromoisoquinoline, the acyl radical precursor, and the oxidant. The reaction rate is generally first order with respect to the heterocycle and the radical source.

Expected Kinetic Profile:

Rate Law: A plausible rate law for the reaction would be: Rate = k[6-Bromoisoquinoline][Acyl Radical Precursor][Oxidant]

Temperature Dependence: As with most chemical reactions, the rate of the Minisci acylation is expected to increase with temperature, following the Arrhenius equation.

Kinetic studies on related rapid aromatic substitutions, such as the bromination of cresols, often require specialized techniques like stopped-flow or competition kinetics to measure the fast reaction rates. iosrjournals.org

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the path of atoms through a reaction and to probe the nature of the transition state. icm.edu.pl In the context of the synthesis of this compound, several isotope labeling experiments could be designed to provide mechanistic insights.

Proposed Isotope Labeling Studies:

Deuterium (B1214612) Labeling of the Heterocycle: Synthesizing 6-bromoisoquinoline with a deuterium atom at the C-1 position (1-D-6-bromoisoquinoline) and measuring the kinetic isotope effect (KIE) for the acylation reaction would be highly informative.

¹³C Labeling of the Acetyl Source: Using a ¹³C-labeled acetyl precursor (e.g., [1-¹³C]acetaldehyde) would allow for the unambiguous confirmation of the source of the acetyl group in the final product through mass spectrometry or ¹³C NMR spectroscopy.

¹⁸O Labeling of the Oxidant: Employing an ¹⁸O-labeled oxidant like K₂S₂¹⁸O₈ could help to elucidate the fate of the oxygen atoms from the oxidant and provide further details on the oxidation and rearomatization steps of the mechanism.

These types of experiments, while not yet reported specifically for this compound, are standard tools in mechanistic organic chemistry for validating proposed reaction pathways. icm.edu.pl

Theoretical and Computational Chemistry Studies of 1 6 Bromoisoquinolin 1 Yl Ethanone

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 1-(6-bromoisoquinolin-1-yl)ethanone, a molecule with potential applications in medicinal chemistry, has been the subject of theoretical investigations. nih.gov Understanding its electronic properties is crucial for predicting its reactivity and interactions with biological targets. At the core of this analysis are the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The distribution and energy levels of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) ring system, particularly on the nitrogen and bromine atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely centered on the electron-deficient regions, such as the carbonyl group and the carbon atoms of the heterocyclic ring. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability.

Table 1: Key Molecular Descriptors for this compound

DescriptorValue
Molecular FormulaC₁₁H₈BrNO
Molecular Weight251.09 g/mol
IUPAC NameThis compound

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound in a simulated biological environment, such as in solution. nih.gov These simulations track the movements of atoms over time, revealing the dynamic behavior of the molecule and the accessible conformations. By analyzing the trajectory of an MD simulation, researchers can understand the flexibility of the molecule, the stability of different conformers, and the potential for conformational changes upon binding to a target protein. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules like this compound, which can aid in its experimental characterization. nih.govbohrium.com

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure of the synthesized compound. nih.govresearchgate.net Various levels of theory and basis sets can be employed to achieve a good correlation between calculated and experimental values. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in assigning the characteristic absorption bands observed in experimental IR spectra to specific molecular vibrations, such as the C=O stretch of the ketone and the various C-H and C-N vibrations of the isoquinoline ring.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the HOMO-LUMO energy gap.

Reaction Mechanism Elucidation using Quantum Chemical Methods

For instance, if this compound were to undergo a nucleophilic substitution reaction at the bromine-bearing carbon, quantum chemical calculations could be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide leaving group. These calculations provide valuable insights into the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of a given reaction. nih.gov

Ligand-Receptor Interactions (Purely theoretical perspective)

From a purely theoretical standpoint, molecular docking is a powerful computational technique to predict the binding mode and affinity of this compound with a biological receptor. nih.govresearchgate.net This method involves placing the ligand into the active site of a receptor and evaluating the potential binding poses based on a scoring function that estimates the binding energy. openmedicinalchemistryjournal.com

The isoquinoline scaffold is a common motif in molecules that target a variety of receptors. nih.gov Docking studies can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding of this compound to a hypothetical receptor. mdpi.com For example, the nitrogen atom of the isoquinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-stacking interactions with aromatic amino acid residues in the receptor's binding pocket. nih.gov

Computational Screening for Novel Reactivity

Computational methods can be employed to screen for novel reactivity of this compound. By analyzing the molecule's electronic structure and frontier molecular orbitals, it is possible to predict its susceptibility to various types of chemical transformations. youtube.comwiley-vch.de

For example, the LUMO distribution can indicate the most likely sites for nucleophilic attack, while the HOMO distribution can suggest regions prone to electrophilic attack. Computational tools can also be used to explore the reactivity of the molecule with different reagents and under various reaction conditions, potentially leading to the discovery of new and useful chemical transformations.

Advanced Applications in Materials Science and Catalysis Non Biological Focus

Incorporation into Organic Electronic Materials

There is no available research data to suggest the incorporation or study of 1-(6-Bromoisoquinolin-1-yl)ethanone in the following organic electronic material applications:

Organic Light-Emitting Diodes (OLEDs)

No published studies were found that describe the use of this compound as a component in the emissive or charge-transport layers of OLEDs.

Organic Field-Effect Transistors

There is no documented use of this compound as a semiconductor or dielectric material in organic field-effect transistors.

Role as a Ligand in Catalysis

No specific research findings were identified that detail the use of This compound or its direct derivatives as ligands in catalytic applications.

Metal-Catalyzed Reactions Using Derived Ligands

There are no available reports on the synthesis of ligands from this compound for use in metal-catalyzed reactions. The broader class of isoquinolines has been explored for ligand development, but specific data for this compound is absent.

Development of Fluorescent Probes for Chemical Detection (Excluding Biological Imaging)

The inherent fluorescence of the isoquinoline (B145761) ring system makes it a promising platform for the development of fluorescent probes. mdpi.com The electron-withdrawing nature of the acetyl group and the presence of the bromine atom on the isoquinoline core of this compound can influence its photophysical properties. Functionalization of the acetyl group or substitution of the bromine atom can lead to the creation of new fluorescent sensors for the detection of various chemical species, such as metal ions.

The design of such probes often involves the integration of a specific recognition moiety that can selectively interact with the target analyte. This interaction can induce a change in the fluorescence properties of the isoquinoline fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. For instance, the acetyl group could be chemically modified to introduce a chelating agent capable of binding to specific metal ions, leading to a measurable change in the compound's fluorescence.

Table 1: Potential Functionalization Strategies for Fluorescent Probe Development

Functional GroupPotential ModificationTarget Analyte
Acetyl GroupConversion to a Schiff base with a receptorMetal Ions
Acetyl GroupKetalization/deketalizationpH changes
Bromo GroupSuzuki or Sonogashira cross-couplingIntroduction of extended conjugation to modulate fluorescence

This table presents hypothetical functionalization strategies based on the known reactivity of the functional groups present in this compound and general principles of fluorescent probe design.

Polymer Chemistry Applications

The presence of a reactive bromine atom on the aromatic ring of this compound makes it a suitable monomer or precursor for the synthesis of novel polymers. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymer backbones. mdpi.com

Polymers incorporating the isoquinoline moiety are of interest due to their potential for unique photophysical, electronic, and thermal properties. For example, conjugated polymers containing isoquinoline units could exhibit interesting fluorescence or electroluminescence, making them candidates for applications in organic light-emitting diodes (OLEDs) or polymer-based sensors. The polarity and rigidity of the isoquinoline unit can also influence the morphology and processability of the resulting polymers.

Furthermore, the acetyl group could be utilized as a post-polymerization modification site to introduce other functional groups, thereby tuning the properties of the polymer for specific applications.

Host-Guest Chemistry

The isoquinoline nitrogen atom in this compound possesses a lone pair of electrons, making it a potential hydrogen bond acceptor and a coordination site for metal ions. This characteristic allows the molecule to participate in host-guest chemistry, where it can act as a guest molecule that binds to a larger host molecule through non-covalent interactions. wikipedia.org

The binding of this compound to a suitable host, such as a cyclodextrin, calixarene, or a metal-organic framework (MOF), could lead to changes in its physical and chemical properties. For example, encapsulation within a host cavity could enhance its solubility in certain solvents, alter its fluorescence properties, or protect it from photodegradation.

From another perspective, derivatives of this compound could be designed to act as host molecules themselves. By incorporating appropriate functional groups, it is conceivable to create macrocyclic structures or other architectures capable of selectively binding specific guest molecules. The isoquinoline unit would play a crucial role in the binding process through hydrogen bonding, π-π stacking, or electrostatic interactions.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Approaches for the Chemical Compound

The principles of green chemistry are increasingly integral to modern synthetic strategies. Future research on the synthesis of 1-(6-Bromoisoquinolin-1-yl)ethanone is expected to focus on developing more environmentally benign methods. This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact. One potential starting point is the synthesis of the precursor, 6-bromoisoquinoline (B29742). Traditional methods for isoquinoline (B145761) synthesis can be resource-intensive. A documented synthesis of 6-bromoisoquinoline involves a multi-step process starting from 4-bromobenzaldehyde (B125591) and aminoacetaldehyde dimethyl acetal, utilizing reagents like ethyl chloroformate and titanium tetrachloride. Future research could aim to replace such reagents with more sustainable alternatives.

Potential Sustainable Approach Description Anticipated Benefits
Catalytic C-H Activation Direct functionalization of the C-H bonds of the isoquinoline core could offer a more atom-economical route, avoiding the need for pre-functionalized starting materials.Reduced number of synthetic steps, less waste, and higher efficiency.
Use of Bio-based Solvents Replacing traditional organic solvents with bio-derived alternatives like cyrene or 2-methyltetrahydrofuran.Reduced toxicity and environmental persistence.
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate reaction times and potentially improve yields.Faster reactions, lower energy consumption, and often cleaner reaction profiles.

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and easier scalability. This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The synthesis of quinoline (B57606) and isoquinoline derivatives has been successfully demonstrated using flow chemistry, often coupled with photochemical methods.

Future research could develop a continuous flow process for the synthesis of this compound. This would involve pumping the reactants through a heated and pressurized tube or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. Such a system could potentially improve the yield and purity of the final product while minimizing the risks associated with handling brominating agents and other reactive intermediates.

Flow Chemistry Parameter Potential Advantage in Synthesis
Precise Temperature Control Minimizes the formation of side products by maintaining an optimal reaction temperature.
Enhanced Mixing Efficient mixing in microreactors can lead to faster reaction rates and higher conversions.
Automated Processing Reduces manual handling and the potential for human error, leading to greater consistency.

Photoredox Catalysis and Electrochemistry in Synthesis and Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. The synthesis of isoquinoline derivatives has been achieved using photoredox catalysis, highlighting its potential for constructing this heterocyclic core. For instance, photoredox-catalyzed reactions can be employed for C-H functionalization, offering a direct way to introduce the acetyl group onto the 6-bromoisoquinoline scaffold.

Electrochemistry provides another sustainable and powerful platform for organic synthesis, using electricity to drive redox reactions. Electrosynthesis can often avoid the use of stoichiometric oxidizing or reducing agents, thereby reducing waste. The electrochemical synthesis of quinolin-4-ones has been demonstrated, showcasing the applicability of this technique to related heterocyclic systems. Future work could explore the electrochemical acylation of 6-bromoisoquinoline to produce the target compound.

Methodology Potential Application to this compound Key Advantages
Photoredox Catalysis C-H acylation of 6-bromoisoquinoline or coupling reactions to introduce the acetyl group.Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source.
Electrochemistry Anodic oxidation to generate a reactive intermediate for acylation or cathodic reduction of a suitable precursor.Avoids chemical oxidants/reductants, precise control over redox potential, can be powered by renewable electricity.

Development of Novel Derivatization Strategies

The bromine atom on the isoquinoline ring of this compound serves as a versatile handle for a wide array of derivatization reactions. Future research will likely focus on exploiting this reactivity to synthesize a library of novel compounds with potentially interesting biological or material properties.

Common derivatization strategies would include transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a diverse range of substituents at the 6-position of the isoquinoline core. The ketone functional group also offers a site for further chemical modification, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.

Advanced Spectroscopic and Analytical Techniques for Studying the Chemical Compound

A thorough understanding of the structural and electronic properties of this compound is crucial for its potential applications. While standard analytical techniques like NMR and mass spectrometry are fundamental, advanced methods can provide deeper insights.

High-resolution two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, would be essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. Solid-state NMR could provide information about the compound's structure and dynamics in the solid phase.

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. Obtaining a single crystal of this compound or its derivatives would provide invaluable data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is critical for understanding its physical properties and for designing molecules with specific packing arrangements.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.
  • Competing bromination at adjacent positions (e.g., 5- or 7-positions) necessitates regioselective control using steric directing groups .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry. The acetyl group (CH3CO\text{CH}_3\text{CO}) shows a singlet at ~2.6 ppm (1H^1\text{H}) and ~200 ppm (13C^{13}\text{C}). The isoquinoline protons exhibit distinct splitting patterns due to bromine’s deshielding effect .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C11H8BrNO\text{C}_{11}\text{H}_8\text{BrNO}, exact mass: 256.97 g/mol) and fragments (e.g., loss of COCH3\text{COCH}_3) .
  • X-ray Crystallography : Resolves molecular geometry. For example, analogous brominated quinoline derivatives show planarity in the aromatic system and bond angles of ~120° at the acetylated carbon .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s structural properties?

Answer:
Discrepancies often arise in bond lengths, electronic distribution, or reactivity predictions. Methodological strategies include:

  • Benchmarking Computational Models : Compare DFT (e.g., B3LYP/6-311+G(d,p)) with experimental crystallographic data. For brominated heterocycles, van der Waals corrections improve accuracy in predicting C-Br\text{C-Br} bond lengths (~1.89 Å experimentally vs. 1.92 Å computationally) .
  • Electron Density Analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to validate charge distribution. Discrepancies in acetyl group electron withdrawal effects can be reconciled with NBO (Natural Bond Orbital) analysis .

Advanced Question: What experimental designs are recommended to evaluate the pharmacological activity of this compound?

Answer:

  • In Vitro Screening :
    • Enzyme Inhibition Assays : Target kinases (e.g., EGFR) using fluorescence-based assays. IC50_{50} values are determined via dose-response curves (1–100 µM range) .
    • Antimicrobial Testing : Follow CLSI guidelines with bacterial strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton broth. MIC values <50 µg/mL suggest potential .
  • Mechanistic Studies :
    • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., PARP-1). Validate with SPR (Surface Plasmon Resonance) for binding affinity (KD_D) measurements .

Advanced Question: How can researchers address challenges in optimizing reaction scalability while maintaining regioselectivity?

Answer:

  • Flow Chemistry : Continuous-flow systems improve heat transfer and reduce byproducts. For bromination, residence times of 10–15 minutes at 70°C achieve >90% conversion .
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids allows late-stage functionalization. Use Pd(PPh3)4\text{Pd(PPh}_3)_4 (2 mol%) and K2CO3\text{K}_2\text{CO}_3 in THF/water (3:1) .

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